molecular formula C18H10O2 B1196319 5,6-Chrysenedione CAS No. 2051-10-7

5,6-Chrysenedione

Cat. No.: B1196319
CAS No.: 2051-10-7
M. Wt: 258.3 g/mol
InChI Key: HZGMNNQOPOLCIG-UHFFFAOYSA-N
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Description

Chrysenequinone, also known as Chrysene-1,4-dione, is a polycyclic aromatic quinone. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. Chrysenequinone is known for its distinctive yellow to orange color and is primarily used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysenequinone can be synthesized through various methods. One common method involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for chrysenequinone are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chrysenequinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chrysenequinone has several applications in scientific research:

Mechanism of Action

Chrysenequinone acts as an activator of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it induces a conformational change that allows the receptor to translocate to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism and other cellular processes. This mechanism is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

  • Benzo[a]pyrenequinone
  • Anthraquinone
  • Phenanthrenequinone

Comparison: Chrysenequinone is unique due to its specific structure and reactivity. Compared to benzo[a]pyrenequinone, chrysenequinone has a different arrangement of aromatic rings, leading to distinct chemical and biological properties. Anthraquinone and phenanthrenequinone, while similar in being polycyclic aromatic quinones, differ in their specific ring structures and reactivity patterns .

Properties

IUPAC Name

chrysene-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMNNQOPOLCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174509
Record name 5,6-Chrysenedione
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Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-10-7
Record name Chrysenequinone
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URL https://commonchemistry.cas.org/detail?cas_rn=2051-10-7
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Record name 5,6-Chrysenedione
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Record name 5,6-CHRYSENEDIONE
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Record name 5,6-Chrysenedione
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Record name 11,12-DIHYDROCHRYSENE-11,12-DIONE
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Record name 5,6-CHRYSENEDIONE
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Synthesis routes and methods

Procedure details

In a typical preparation, 50 mg of Rh(III) starting material was dissolved in 32 mL of MeCN/water, 3:1,0.1 M in NaOH. To this mixture was added 1 equiv or more of, for example, 9,10-phenanthrenequinone to produce non-hindered control DNA photocleaving compounds, or 5,6-chrysenequinone (chrysi) or benzophenanzinediimine (phzi) to produce hindered intercalating compounds. During constant stirring, the reaction was allowed to progress for approximately 18 h at room temperature. After neutralization with dilute hydrochloric acid and addition of 500 mL of water, the reaction mixture was loaded onto a Sephadex SP-C25 ion exchange column equilibrated in 0.05 M MgCl2. The product was purified by elution with a gradient of 0.05-0.5 M MgCl2, and the orange product bands were collected. The fractions were concentrated on a Waters Sep-Pak 5 g C18 cartridge and washed with copious amounts of water. The metal complex was eluted from the cartridge with a minimum volume of 0.1% TFA in MeCN/water, 1:1, and lyophilized to dryness.
[Compound]
Name
Rh(III)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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